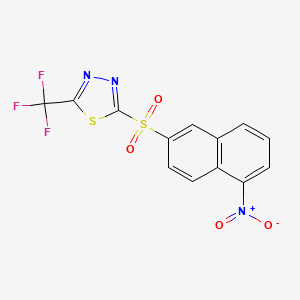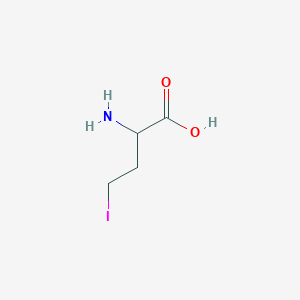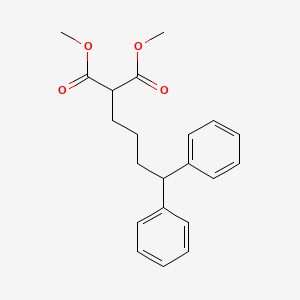
Dimethyl (4,4-diphenylbutyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4,4-diphenylbutyl)propanedioate is an organic compound with a complex structure that includes a propanedioate backbone and a 4,4-diphenylbutyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4,4-diphenylbutyl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of 4,4-diphenylbutyl bromide with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (4,4-diphenylbutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl (4,4-diphenylbutyl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl (4,4-diphenylbutyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions provide insights into its effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with similar reactivity.
Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
Uniqueness
Dimethyl (4,4-diphenylbutyl)propanedioate is unique due to the presence of the 4,4-diphenylbutyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
62565-06-4 |
|---|---|
Fórmula molecular |
C21H24O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
dimethyl 2-(4,4-diphenylbutyl)propanedioate |
InChI |
InChI=1S/C21H24O4/c1-24-20(22)19(21(23)25-2)15-9-14-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18-19H,9,14-15H2,1-2H3 |
Clave InChI |
NOBHVIIOPRZWKJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


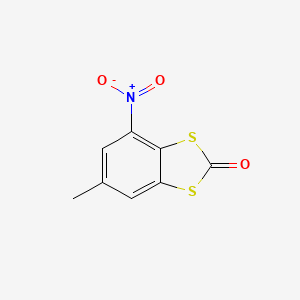
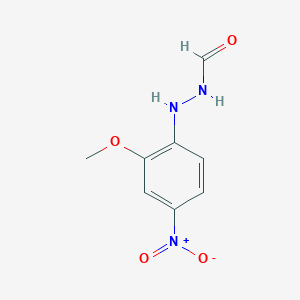
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
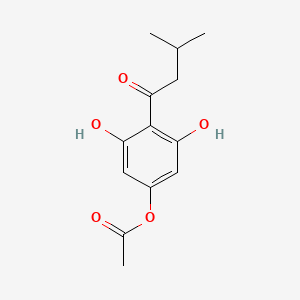
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
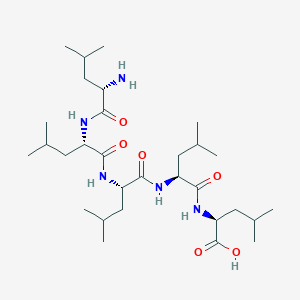
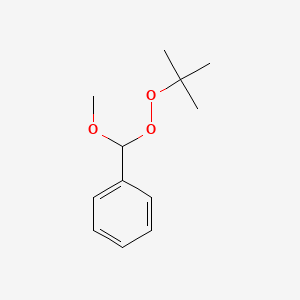
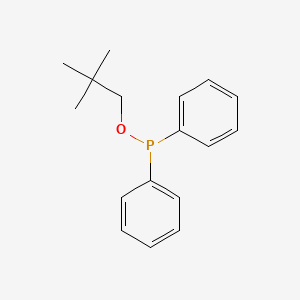
-](/img/structure/B14514910.png)
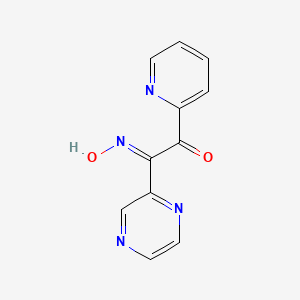
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
